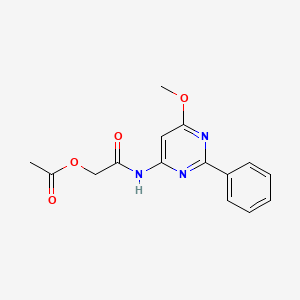
2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and phenyl groups. The final step involves the formation of the oxoethyl acetate moiety.
Preparation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methoxy and phenyl groups are introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a base, while the phenyl group can be introduced using a phenyl halide in the presence of a catalyst.
Formation of Oxoethyl Acetate: The final step involves the reaction of the substituted pyrimidine with ethyl oxalyl chloride to form the oxoethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((6-Methoxy-2-phenylpyrimidin-4-yl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[2-[(6-methoxy-2-phenylpyrimidin-4-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H15N3O4/c1-10(19)22-9-13(20)16-12-8-14(21-2)18-15(17-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17,18,20) |
InChI Key |
VRIBLHVENLZLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC(=NC(=N1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















